molecular formula C12H16O2 B1326131 2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene CAS No. 898759-36-9

2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene

Cat. No.: B1326131
CAS No.: 898759-36-9
M. Wt: 192.25 g/mol
InChI Key: FQEBFJDSAOCSID-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene (CAS No: 898759-36-9) is a substituted aromatic compound of interest in organic synthesis and medicinal chemistry research. It features a benzene ring with methyl groups at the 2- and 5-positions and a 1,3-dioxolane moiety attached via a methylene bridge. With a molecular formula of C 12 H 16 O 2 and a molecular weight of 192.25 g/mol, its core structure is a valuable building block . The 1,3-dioxolane group is a five-membered cyclic acetal, which can act as a protected carbonyl equivalent or a directing group in metal-catalyzed reactions . This functional group is susceptible to acid-catalyzed hydrolysis, allowing for deprotection in synthetic sequences, yet it remains stable under a range of other reaction conditions . The electron-donating methyl groups render the aromatic ring electron-rich, making it a potential substrate for electrophilic aromatic substitution reactions. Researchers can leverage this compound as a key intermediate in the synthesis of more complex molecules, including those with potential biological activity. Its unique structure confers specific steric and electronic properties that can be exploited to modulate the reactivity and selectivity of synthetic pathways. This product is provided for research and development purposes exclusively. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-3-4-10(2)11(7-9)8-12-13-5-6-14-12/h3-4,7,12H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEBFJDSAOCSID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645875
Record name 2-[(2,5-Dimethylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-36-9
Record name 2-[(2,5-Dimethylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene typically involves the reaction of a carbonyl compound with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. A common procedure employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced separation techniques can enhance the production process, ensuring high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4

    Substitution: Cl2, Br2, HNO3/H2SO4

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated benzenes, nitrobenzenes

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Substituent Effects on Aromatic Reactivity

The methyl groups at the 2- and 5-positions are electron-donating via hyperconjugation, rendering the benzene ring electron-rich. This contrasts with simpler analogs like 1,3,5-trimethylbenzene (mesitylene), where methyl groups dominate directing effects.

Table 1: Directing Effects of Substituents in Benzene Derivatives

Compound Substituents Dominant Directing Effect
2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene Methyl (2,5), Dioxolane (1) Ortho/Para (dioxolane)
Mesitylene Methyl (1,3,5) Meta (methyl)
1-Methoxy-2,5-dimethylbenzene Methyl (2,5), Methoxy (1) Ortho/Para (methoxy)

The dioxolane group’s steric bulk may hinder reactions at adjacent positions, a factor less pronounced in methoxy-substituted analogs .

Physical Properties

The dioxolane group enhances polarity compared to purely alkyl-substituted benzenes, increasing solubility in polar solvents like ethanol or acetone. For example, doxofylline (a xanthine derivative with a dioxolane group) exhibits moderate water solubility due to its heterocyclic oxygen atoms .

Table 2: Solubility Comparison

Compound Solubility in Water Solubility in Ethanol
This compound* Low High
Doxofylline Moderate High
1,3-Dimethoxybenzene Low High

*Predicted based on structural analogs.

Chemical Stability

The 1,3-dioxolane group is an acetal, making it susceptible to acid-catalyzed hydrolysis. This contrasts with more stable six-membered acetals (e.g., tetrahydropyranyl ethers). For instance, the dioxolane in doxofylline is stable under physiological pH but hydrolyzes in strongly acidic conditions .

Table 3: Hydrolysis Rates of Acetal Groups

Acetal Type Hydrolysis Rate (Relative) Conditions
1,3-Dioxolane Fast 0.1 M HCl, 25°C
Tetrahydropyranyl (THP) Slow 0.1 M HCl, 25°C
Methoxy Resistant Acidic/Neutral

Spectroscopic Characteristics

The dioxolane protons typically resonate at δ 3.7–4.5 ppm in $^1$H NMR, distinct from methoxy groups (δ 3.3–3.7 ppm). In the title compound, the methylene bridge (CH$_2$ between benzene and dioxolane) would appear near δ 4.0–4.5 ppm, similar to the N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (δ 3.8–4.2 ppm) .

Biological Activity

2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene is a chemical compound characterized by a benzene ring with two methyl groups and a dioxolane substituent. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry. The compound has garnered interest for its applications in organic synthesis and potential therapeutic effects.

  • Molecular Formula : C12H14O2
  • Molecular Weight : 194.24 g/mol
  • Appearance : Colorless to pale yellow liquid
  • CAS Number : 898759-33-6

Biological Activity Overview

Research into the biological activity of this compound reveals its potential in various therapeutic areas, including anticancer properties and antimicrobial effects.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds structurally related to this compound. For instance, derivatives of benzo[d][1,3]dioxole have demonstrated significant antitumor activity across various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56
2,5-Dimethyl derivativeHepG2TBDTBD
2,5-Dimethyl derivativeHCT116TBDTBD
2,5-Dimethyl derivativeMCF7TBDTBD

The mechanism of action for these compounds typically involves the inhibition of key pathways such as the epidermal growth factor receptor (EGFR), leading to apoptosis and cell cycle arrest in cancer cells.

Case Studies

A notable study involved synthesizing thiourea derivatives that included dioxolane structures similar to this compound. These derivatives exhibited potent cytotoxic effects against several cancer cell lines while remaining non-cytotoxic to normal cells:

  • Cytotoxicity Assay : Sulforhodamine B (SRB) assay was employed to evaluate cell viability.

Mechanistic Insights

The biological activity of compounds like this compound can be attributed to their ability to interact with cellular pathways:

  • EGFR Inhibition : Many dioxolane derivatives inhibit EGFR signaling pathways crucial for tumor growth.
  • Mitochondrial Pathway Activation : Some studies suggest that these compounds may induce apoptosis through mitochondrial pathways by modulating proteins such as Bax and Bcl-2.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene, and how can reaction conditions be optimized?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation, leveraging the reactivity of the dioxolane ring. For example, refluxing precursors in ethanol with catalytic acids (e.g., H₂SO₄) promotes ring-opening and alkylation. Purification via column chromatography (silica gel, hexane/ethyl acetate) improves yield . Monitor reaction progress using TLC and optimize temperature (80–100°C) to minimize side products.

Q. Which spectroscopic techniques are critical for structural confirmation, and how are data interpreted?

  • Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.2–2.5 ppm), and dioxolane protons (δ 3.8–4.5 ppm). Compare with computed spectra from PubChem data .
  • Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (e.g., m/z ~220 for C₁₂H₁₆O₂) and fragmentation patterns indicative of dioxolane cleavage.
  • IR Spectroscopy : Confirm ether (C-O-C, ~1100 cm⁻¹) and aromatic C-H stretching (~3000 cm⁻¹) .

Q. What safety protocols are essential during handling and storage?

  • Methodological Answer: Avoid inhalation/contact with dust; use fume hoods and PPE (gloves, goggles). Store in airtight containers away from oxidizers and moisture. Monitor for degradation via periodic NMR analysis .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural elucidation, and what software is recommended?

  • Methodological Answer: Single-crystal X-ray diffraction with SHELX (e.g., SHELXL for refinement) provides precise bond lengths/angles. For example, the dioxolane ring’s chair conformation and methyl group orientations can be validated. Use Olex2 or Mercury for visualization and hydrogen-bonding analysis .

Q. What computational approaches validate electronic properties and reaction mechanisms?

  • Methodological Answer:

  • DFT Calculations : Optimize geometry using Gaussian09/B3LYP/6-31G(d) to predict NMR chemical shifts (compare with experimental data).
  • Molecular Dynamics (MD) : Simulate solvation effects in ethanol/water mixtures to study stability .
  • Docking Studies : Explore interactions with biological targets (e.g., enzymes) if applicable, using AutoDock Vina .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

  • Methodological Answer:

  • Variable Temperature NMR : Assess dynamic processes (e.g., ring puckering) causing signal broadening.
  • COSY/NOESY : Identify through-space couplings between methyl and dioxolane protons.
  • Isotopic Labeling : Synthesize deuterated analogs to simplify spectra .

Q. What strategies mitigate competing pathways during functionalization (e.g., electrophilic substitution)?

  • Methodological Answer:

  • Directing Groups : Install temporary substituents (e.g., -NO₂) to control regioselectivity.
  • Lewis Acid Catalysis : Use FeCl₃ or AlCl₃ to stabilize intermediates and reduce side reactions.
  • Kinetic vs. Thermodynamic Control : Adjust reaction time/temperature to favor desired products .

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